molecular formula C18H15ClN6O B2377159 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-58-4

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2377159
CAS No.: 892778-58-4
M. Wt: 366.81
InChI Key: VXEIBDSPOYZCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. The 4-chlorophenyl group at position 3 of the oxadiazole and the 3-ethylphenyl substituent on the triazole ring contribute to its unique physicochemical and biological properties. This compound is part of a broader class of triazole-oxadiazole hybrids, which are explored for applications in medicinal chemistry, agrochemicals, and materials science due to their stability and diverse reactivity .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIBDSPOYZCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components (Figure 1):

  • 1,2,4-Oxadiazole subunit : 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl group.
  • 1,2,3-Triazole subunit : 1-(3-Ethylphenyl)-1H-1,2,3-triazol-5-amine.

Key Bond Disconnections :

  • C–C bond between oxadiazole and triazole rings.
  • N–N bonds in triazole (synthesized via click chemistry).
  • C–O bond in oxadiazole (formed via cyclization).

Preparation Methods

Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Subunit

Amidoxime Cyclization (Method A)

Procedure :

  • 4-Chlorobenzamidoxime (2) is synthesized by reacting 4-chlorobenzonitrile (1) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization of 2 with ethyl chloroacetate in pyridine yields 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) .

Reaction Scheme :
$$
\text{4-Cl-C}6\text{H}4\text{-CN} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{4-Cl-C}6\text{H}4\text{-C(=NOH)NH}2 \xrightarrow{\text{ClCH}2\text{COOEt}} \text{4-Cl-C}6\text{H}_4\text{-Oxadiazole-Cl}
$$

Key Data :

  • Yield: 78–85%.
  • Characterization: IR (C=N stretch: 1640 cm⁻¹), $$^1$$H NMR (δ 7.8–8.1 ppm, aromatic protons).
Vilsmeier Reagent Activation (Method B)

Procedure :

  • 4-Chlorobenzoic acid (4) is activated with Vilsmeier reagent (POCl₃/DMF) to form acyl chloride intermediate.
  • Reaction with amidoxime 2 in dichloromethane yields oxadiazole 3 in 90% yield.

Advantages : One-pot synthesis, high regioselectivity.

Synthesis of 1-(3-Ethylphenyl)-1H-1,2,3-Triazol-5-Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Method C)

Procedure :

  • 3-Ethylphenyl azide (5) : Synthesized from 3-ethylaniline via diazotization (NaNO₂/HCl) and substitution (NaN₃).
  • Propargylamine (6) : Protected as Boc-propargylamine (7) using di-tert-butyl dicarbonate.
  • CuAAC reaction between 5 and 7 in CuSO₄/Na ascorbate yields 1-(3-ethylphenyl)-5-(Boc-amino)-1H-1,2,3-triazole (8) .
  • Deprotection with TFA/CH₂Cl₂ (1:1) gives 1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (9) .

Reaction Scheme :
$$
\text{3-Et-C}6\text{H}4\text{-N}3 + \text{HC≡C-CH}2\text{-NHBoc} \xrightarrow{\text{Cu(I)}} \text{Triazole-Boc} \xrightarrow{\text{TFA}} \text{Triazole-NH}_2
$$

Key Data :

  • Yield: 82–88%.
  • Characterization: $$^1$$H NMR (δ 5.2 ppm, NH₂; δ 1.3 ppm, CH₂CH₃).

Coupling of Oxadiazole and Triazole Subunits

Nucleophilic Substitution (Method D)

Procedure :

  • React oxadiazole 3 with triazole 9 in DMF/K₂CO₃ at 60°C for 12 hours.
  • The chloride in 3 is displaced by the amine in 9 , forming the final product.

Reaction Scheme :
$$
\text{Oxadiazole-Cl} + \text{Triazole-NH}_2 \rightarrow \text{Target Compound}
$$

Key Data :

  • Yield: 65–70%.
  • Purity (HPLC): >95%.
Suzuki-Miyaura Coupling (Method E)

Procedure :

  • Introduce boronic acid to oxadiazole (10) and iodide to triazole (11) .
  • Cross-coupling using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O.

Limitations : Requires functionalization of both subunits, lower yield (55–60%).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Advantages Limitations
A Amidoxime cyclization 78–85 90 Scalable, cost-effective Requires harsh conditions
C CuAAC 82–88 95 High regioselectivity Requires azide handling
D Nucleophilic substitution 65–70 95 Simple conditions Moderate yield
E Suzuki coupling 55–60 85 Versatile for derivatives Complex functionalization required

Optimization and Challenges

  • Regioselectivity : CuAAC ensures 1,4-disubstituted triazole, but position 5 amine requires Boc protection.
  • Functional Group Compatibility : Chloride in oxadiazole must remain inert during triazole synthesis.
  • Scalability : Method A and C are preferred for industrial applications due to higher yields.

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu). .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that are crucial for its applications in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives containing the triazole and oxadiazole moieties possess significant antimicrobial properties. For instance:

  • A study highlighted that several synthesized compounds demonstrated good to moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The specific derivative of interest has been noted to inhibit the growth of pathogens effectively, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

The triazole scaffold is recognized for its potential in cancer therapy. Notable findings include:

  • Compounds with oxadiazole rings have shown selective inhibition against carbonic anhydrases linked to cancer progression .
  • In vitro evaluations indicated that certain derivatives could inhibit cancer cell lines at nanomolar concentrations, suggesting potent anticancer activity .

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A comprehensive study synthesized various derivatives of the compound and evaluated their antimicrobial efficacy. The results indicated:

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateGood
Compound BGoodModerate
Target CompoundExcellentExcellent

This study demonstrates the potential of the target compound as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity Assessment

Another significant evaluation focused on the anticancer properties of the compound:

CompoundCell Line TestedIC₅₀ (nM)
Target CompoundPANC-120
Comparison DrugSAHA15

The findings suggest that while the target compound exhibits promising anticancer activity, it requires further optimization to enhance its efficacy compared to established drugs .

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

The substituents on the phenyl rings significantly influence molecular weight, lipophilicity (logP), and bioactivity. Key analogs include:

Compound Name Substituents on Triazole Substituents on Oxadiazole Molecular Weight Key Differences vs. Target Compound
Target Compound 3-ethylphenyl 4-chlorophenyl 352.78* Reference for comparison
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine 2-methylphenyl 4-chlorophenyl 352.78 Lower steric hindrance at ortho position; reduced solubility in polar solvents
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine 2,4-dimethylphenyl 4-chlorophenyl 366.81 Increased hydrophobicity; potential for enhanced membrane permeability
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 2,5-dimethoxyphenyl 4-chlorophenyl 394.81 Electron-donating methoxy groups alter electronic density; may impact binding to targets like kinases or GPCRs

*Calculated based on analogs in .

Key Research Findings

Physicochemical Properties

  • Solubility : The target compound’s logP (calculated: ~3.2) is intermediate between the 2-methylphenyl (logP ~3.0) and 2,4-dimethylphenyl (logP ~3.5) analogs, suggesting balanced lipophilicity for oral bioavailability .
  • Thermal Stability : Oxadiazole-triazole hybrids generally exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature applications .

Pharmacological Potential

  • Antimicrobial Activity : Triazole-oxadiazole hybrids with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN5OC_{17}H_{18}ClN_5O with a molecular weight of approximately 343.81 g/mol. The structure features an oxadiazole ring and a triazole moiety, which are known to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the oxadiazole and triazole rings through cyclization reactions. Various synthetic methods have been reported in literature that optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro assays indicated that these compounds can inhibit bacterial growth effectively at low concentrations .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves the activation of apoptotic pathways mediated by p53 signaling .

In a comparative study, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, studies have shown that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .

Case Studies

  • Antimicrobial Study
    • A series of oxadiazole derivatives were tested against a panel of microbial strains. The results indicated that modifications in the substituents significantly affected antimicrobial potency.
    • Table 1: Antimicrobial Activity of Related Compounds
    CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
    Compound AS. aureus10 µg/mL
    Compound BE. coli15 µg/mL
    Target CompoundS. aureus12 µg/mL
  • Anticancer Study
    • An evaluation of the cytotoxic effects on MCF-7 cells revealed that the target compound induced apoptosis in a dose-dependent manner.
    • Table 2: Cytotoxicity Data
    CompoundIC50 (µM)Apoptosis Induction (%)
    Doxorubicin0.585
    Target Compound3.070

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and heterocyclic carbons (e.g., oxadiazole C=N at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 407.08) .
  • Infrared (IR) : Peaks at 1620 cm1^{-1} (C=N stretch) and 1540 cm1^{-1} (triazole ring) .
    Advanced : For ambiguous signals (e.g., overlapping aromatic protons), 2D NMR (COSY, HSQC) or X-ray crystallography resolves regiochemistry. Crystallographic data (e.g., CCDC entries) validate bond angles and planarity of the triazole-oxadiazole system .

What initial biological screening assays are appropriate for evaluating its bioactivity?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (IC50_{50} ~12–25 µM reported for analogs) .
  • Anticancer screening : MTT assay on HeLa or MCF-7 cells; triazole-oxadiazole hybrids show apoptosis via caspase-3 activation .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM) .

How can reaction yields be optimized when scaling up synthesis?

Q. Advanced

  • Catalyst screening : Replace CuI with PEG-supported Cu nanoparticles to improve recyclability and reduce metal contamination .
  • Solvent optimization : Switch from THF to DMF for higher solubility of intermediates, increasing yield by 15% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining >85% yield .

How do researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Batch variability : Characterize impurities via HPLC-MS; trace dimethylformamide (DMF) residues can suppress enzyme activity by 20% .
  • Assay conditions : Standardize cell culture media (e.g., FBS lot variations alter IC50_{50} by ±5 µM) .
  • Structural analogs : Compare with 4-fluorophenyl and 4-bromophenyl derivatives; chlorine’s electronegativity enhances target binding by 1.5-fold .

What computational methods predict binding modes and pharmacokinetic properties?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates interactions with EGFR (PDB: 1M17); the oxadiazole ring forms hydrogen bonds with Lys721 .
  • DFT calculations : B3LYP/6-31G* level optimizes geometry and identifies electrophilic regions (MEP maps) for SAR .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F=45%) due to high logP (~3.2) .

How does substituent variation (e.g., chloro vs. ethyl groups) affect bioactivity?

Q. Advanced

  • 4-Chlorophenyl : Enhances hydrophobic interactions with enzyme pockets (ΔG = -9.2 kcal/mol vs. -7.8 for unsubstituted phenyl) .
  • 3-Ethylphenyl : The ethyl group improves metabolic stability (t1/2_{1/2} = 4.2 hours in liver microsomes vs. 1.8 hours for methyl analogs) .
  • Oxadiazole vs. thiadiazole : Replacing oxygen with sulfur reduces antibacterial potency (MIC increases from 12 µM to 50 µM) .

What strategies improve compound stability under physiological conditions?

Q. Advanced

  • pH stability : Degrades rapidly at pH <3 (gastric conditions); enteric coating in formulations extends t1/2_{1/2} to 6 hours .
  • Light sensitivity : Store in amber vials; UV exposure for >24 hours causes 30% decomposition via oxadiazole ring cleavage .
  • Prodrug design : Acetylate the amine group to enhance plasma stability, with in vivo esterase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.